

Application Notes and Protocols for IR-1061-Based Bioimaging

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Compound of Interest

Compound Name: IR-1061

Cat. No.: B1513450

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Introduction

IR-1061 is a near-infrared (NIR) fluorescent organic dye that has garnered significant attention in the field of in vivo bioimaging. Its emission spectrum falls within the second near-infrared window (NIR-II, 1000-1700 nm), a region where biological tissues exhibit reduced light scattering and autofluorescence. This property allows for deeper tissue penetration and a higher signal-to-background ratio compared to traditional NIR-I imaging (700-900 nm), enabling high-resolution visualization of biological structures and processes in preclinical models.^{[1][2]}

This document provides a comprehensive guide to the experimental setup for **IR-1061**-based bioimaging, including its physicochemical properties, protocols for the preparation of **IR-1061**-loaded nanoparticles, and detailed methodologies for in vivo imaging applications such as angiography and tumor visualization.

Data Presentation

Physicochemical and Optical Properties of IR-1061

Property	Value	Reference
Chemical Formula	C44H34BClF4S2	[3]
Molecular Weight	749.13 g/mol	[3]
Appearance	Brown to black solid	[4]
Maximum Absorption (λ_{max})	1064 nm	[5]
Shoulder Absorption Peak	890 nm	[5]
Maximum Emission (λ_{em})	~1100 nm	[5]
Quantum Yield (in organic solvent)	1.70 \pm 5%	[6]
Quantum Yield (of IR1061@HSA NPs)	1.15%	[7]
Solubility	Soluble in DMSO (with heating)	[4]
Storage	-20°C, sealed, away from moisture	[4]

Comparison of Common NIR-II Dyes

Dye	Excitation (nm)	Emission (nm)	Quantum Yield (%)	Key Features
IR-1061	~1064	~1100	~1.7	Good photostability, requires encapsulation for in vivo use.
ICG (Indocyanine Green)	~780	~830 (with NIR-II tail)	Low in NIR-II	FDA-approved, well-established, but weaker NIR-II signal.
IR-26	~1050	~1100	~0.05-0.5	Often used as a standard for NIR-II quantum yield measurements.
CH1055-PEG	~750	~1055	~0.2 (in PBS)	One of the first NIR-II dyes tested in humans. [8]

Experimental Protocols

Preparation of IR-1061-Loaded Liposomes

This protocol describes the preparation of **IR-1061** loaded anionic liposomes (IR1061-ALP) using the thin-film hydration method.

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG)
- IR-1061** dye

- Chloroform/Methanol mixture (2:1, v/v)
- Phosphate Buffered Saline (PBS), pH 7.4
- Rotary evaporator
- Probe sonicator
- 0.22 µm syringe filter

Procedure:

- Dissolve DPPC, DPPG, and **IR-1061** in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of DPPC to DPPG can be 1:1. The concentration of **IR-1061** can be varied to optimize fluorescence, with a starting point of 1.5% of the total lipid weight.[6]
- Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at 60°C to form a thin, uniform lipid film on the flask wall.[6]
- Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 10 mg/mL. The hydration should be performed above the phase transition temperature of the lipids (e.g., 50°C for DPPC).[6]
- Vortex the suspension until the lipid film is fully dispersed, forming multilamellar vesicles.
- Sonicate the liposome suspension using a probe sonicator (e.g., 600 W, 20% amplitude) on ice to reduce the size and lamellarity of the vesicles.[6]
- Extrude the liposome suspension through a 0.22 µm polycarbonate membrane to obtain unilamellar liposomes with a uniform size distribution.
- Store the prepared IR1061-ALP suspension at 4°C until use.

In Vivo Angiography in a Mouse Model

This protocol outlines the procedure for performing high-resolution angiography of the vasculature in a mouse model using **IR-1061** loaded nanoparticles.

Materials:

- **IR-1061** loaded nanoparticles (e.g., liposomes or polymeric micelles) suspended in sterile PBS.
- Nude mice (e.g., BALB/c, 4-6 weeks old).
- Anesthesia (e.g., isoflurane).
- NIR-II in vivo imaging system.
- 30-gauge needle and syringe.

Procedure:

- Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) and place it on the imaging stage. Maintain the body temperature of the mouse using a heating pad.
- Acquire a baseline NIR-II fluorescence image of the region of interest (e.g., hindlimb or whole body) before injection.
- Administer a bolus of the **IR-1061** nanoparticle suspension (e.g., 100-200 μ L at a concentration of 1-2 mg/mL) via tail vein injection.
- Immediately begin acquiring a dynamic sequence of NIR-II fluorescence images to visualize the initial pass of the contrast agent through the vasculature.
- For high-resolution angiography, typical imaging parameters on a system with an InGaAs camera are:
 - Excitation Laser: 1064 nm
 - Emission Filter: >1100 nm long-pass filter

- Exposure Time: 50-200 ms
- Frame Rate: 5-10 frames per second
- Continue imaging for at least 5-10 minutes to observe the distribution and circulation of the nanoparticles. Longer imaging sessions (up to several hours) can be performed to assess the circulation half-life.^[4]

Tumor Imaging in a Xenograft Mouse Model

This protocol describes the use of **IR-1061** loaded nanoparticles for imaging solid tumors in a xenograft mouse model, leveraging the enhanced permeability and retention (EPR) effect.

Materials:

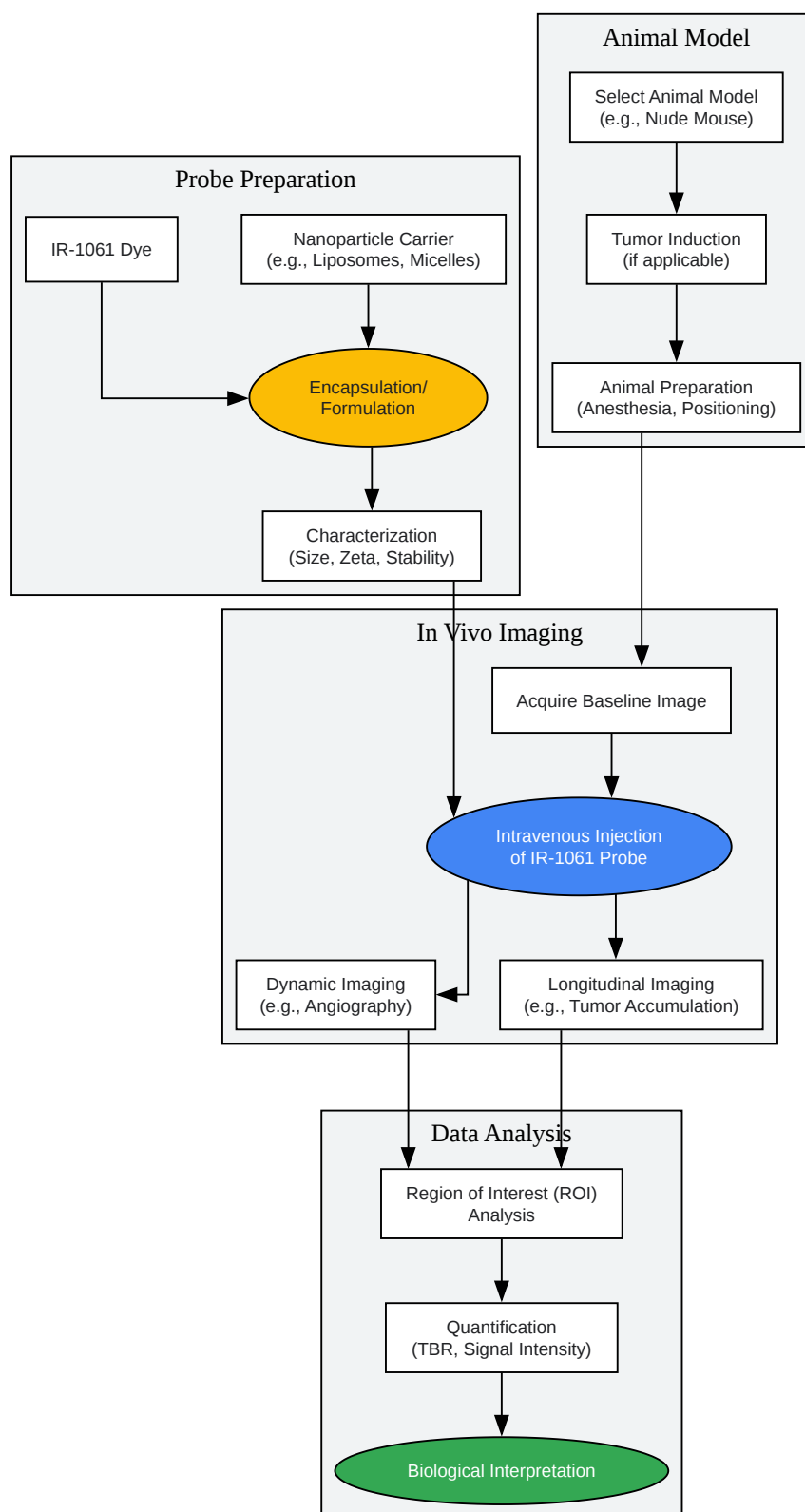
- Tumor-bearing mice (e.g., subcutaneous 4T1 breast cancer xenografts in BALB/c nude mice).
- **IR-1061** loaded nanoparticles suspended in sterile PBS.
- Anesthesia (e.g., isoflurane).
- NIR-II in vivo imaging system.
- 30-gauge needle and syringe.

Procedure:

- Anesthetize the tumor-bearing mouse and position it on the imaging stage.
- Acquire a pre-injection baseline NIR-II fluorescence image of the tumor and surrounding tissue.
- Inject the **IR-1061** nanoparticle suspension (e.g., 100-200 μ L at a concentration of 1-2 mg/mL) via the tail vein.
- Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the accumulation of the nanoparticles in the tumor.

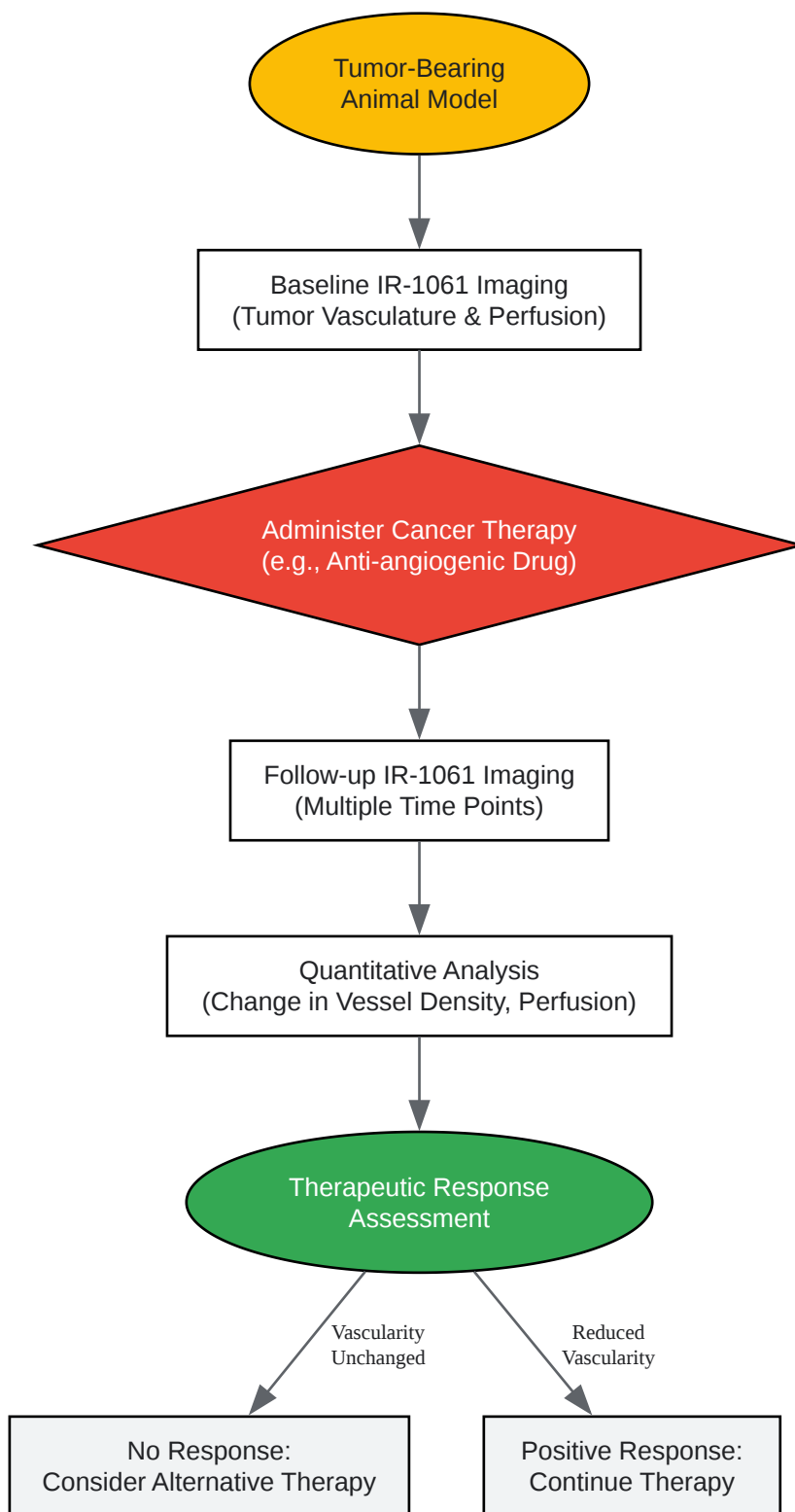
- Typical imaging parameters for tumor imaging are:
 - Excitation Laser: 1064 nm
 - Emission Filter: >1100 nm long-pass filter
 - Exposure Time: 200-500 ms (may need to be adjusted based on signal intensity).
- Analyze the images by drawing regions of interest (ROIs) around the tumor and adjacent normal tissue to calculate the tumor-to-background ratio (TBR) at each time point.

Mandatory Visualization



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Caption: Experimental workflow for **IR-1061**-based in vivo bioimaging.



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Caption: Monitoring cancer therapy response using **IR-1061** bioimaging.

Instrumentation and Setup

A typical preclinical NIR-II imaging system for **IR-1061** consists of the following components:

- **Excitation Source:** A high-power laser diode with a wavelength that matches the absorption peak of **IR-1061** (e.g., 1064 nm). For encapsulated **IR-1061**, excitation around 808 nm can also be effective.
- **Imaging Chamber:** A light-tight enclosure to minimize background noise, equipped with a heated stage and an anesthesia delivery system to maintain the physiological stability of the animal during imaging.^[7]
- **Optics:** A lens system to focus the excitation light onto the animal and collect the emitted fluorescence.
- **Emission Filters:** A long-pass filter that blocks the excitation light and transmits the NIR-II fluorescence from **IR-1061** (e.g., >1100 nm).
- **Detector:** An Indium Gallium Arsenide (InGaAs) camera, which is sensitive in the NIR-II region (900-1700 nm). Cooled InGaAs cameras are often used to reduce thermal noise and improve sensitivity.^[2]
- **Software:** Software for controlling the imaging hardware, acquiring images, and performing data analysis.

Conclusion

IR-1061 is a powerful contrast agent for preclinical bioimaging in the NIR-II window. Its favorable optical properties, when combined with appropriate nanoparticle formulation, enable high-resolution and deep-tissue visualization of vasculature and tumors. The protocols and data presented in this document provide a foundation for researchers to design and execute robust in vivo imaging studies using **IR-1061**. As NIR-II imaging technology continues to advance, the applications of **IR-1061** and similar dyes in drug development and biomedical research are expected to expand significantly.

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